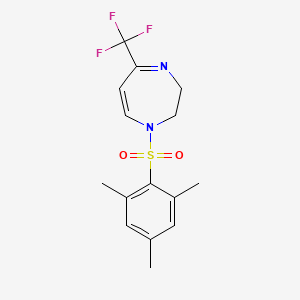

1-(mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a synthetic organic compound known for its distinctive structure and versatile chemical properties. This molecule features a mesitylsulfonyl group and a trifluoromethyl group, making it a valuable entity in various research fields, including chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can be synthesized through a multi-step organic reaction sequence. The key steps include the preparation of the mesitylsulfonyl precursor, the introduction of the trifluoromethyl group, and the formation of the diazepine ring. Typical reaction conditions involve the use of strong bases, polar aprotic solvents, and specific temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound requires robust and scalable synthetic processes. This includes optimization of reaction times, temperatures, and purification techniques to meet regulatory standards and ensure consistency across large batches.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is involved in various chemical reactions, such as:

Oxidation: Can be oxidized to introduce oxygen-containing functional groups.

Reduction: Can undergo reduction, potentially altering its ring structure or substituents.

Substitution: Participates in nucleophilic and electrophilic substitution reactions, allowing modification of its chemical structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions employed. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in simpler hydrocarbons or altered diazepine rings. Substitution reactions often introduce new functional groups or change existing ones, tailoring the compound's properties.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C15H17F3N2O2S

- Molecular Weight : 346.37 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 382.9 ± 52.0 °C

- pKa : 8.38 ± 0.20

Structure

The compound features a unique structure that contributes to its reactivity and interaction with biological systems. The presence of trifluoromethyl and mesitylsulfonyl groups enhances its lipophilicity and potential bioactivity.

Medicinal Chemistry

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has been studied for its potential as a pharmacological agent due to its unique chemical structure which may influence various biological pathways.

- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Neuropharmacology : The diazepine core structure is known for its activity as anxiolytics and sedatives; thus, derivatives of this compound may also possess similar effects.

Materials Science

The compound's unique properties allow it to be used in the development of advanced materials:

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.

- Coatings : Its fluorinated nature provides water and oil repellency, making it suitable for coatings that require these characteristics.

Agricultural Chemistry

In agricultural applications, the compound may serve as a precursor for the synthesis of agrochemicals:

- Pesticides : The trifluoromethyl group is known to enhance the efficacy of pesticides by improving their ability to penetrate plant tissues.

- Herbicides : Research into similar compounds has shown potential for use in herbicides that target specific weed species without affecting crops.

Case Study 1: Anticancer Activity Assessment

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various diazepine derivatives, including this compound. The findings indicated that this compound exhibited significant activity against several cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute demonstrated the use of this compound in creating high-performance polymers. The incorporation of this compound into polymer matrices resulted in improved thermal stability and mechanical strength compared to traditional materials.

Case Study 3: Agrochemical Formulation

A collaborative study between agricultural chemists explored the efficacy of this compound as a herbicide precursor. The results showed that formulations containing derivatives of this compound were effective against common weed species while demonstrating low toxicity to non-target plants.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The mesitylsulfonyl and trifluoromethyl groups play crucial roles in these interactions, enhancing the compound's stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Tosyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

1-(Mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine

1-(Mesitylsulfonyl)-5-methyl-2,3-dihydro-1H-1,4-diazepine

Uniqueness

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine stands out due to the presence of both mesitylsulfonyl and trifluoromethyl groups. This combination imparts unique physical and chemical properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it a valuable compound in research and industrial applications.

Biologische Aktivität

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, with the CAS number 439112-03-5, is a compound of interest due to its potential biological activities. This compound belongs to the class of 1,4-diazepines, which are known for their diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical properties of this compound are crucial for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C15H17F3N2O2S |

| Molar Mass | 346.37 g/mol |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) |

| Boiling Point | 382.9 ± 52.0 °C (Predicted) |

| pKa | 8.38 ± 0.20 (Predicted) |

These properties suggest that the compound may exhibit significant lipophilicity and stability, which can influence its interaction with biological systems.

The biological activity of this compound has been studied primarily in relation to its cytogenetic effects and potential therapeutic applications. Research indicates that compounds within the benzodiazepine family can modulate neurotransmitter systems, particularly GABAergic pathways, which are critical in regulating anxiety and other neurological functions.

Cytogenetic Studies

A notable study investigated the cytogenetic activity of newly synthesized benzodiazepines, including derivatives similar to this compound. The study focused on sister chromatid exchanges (SCEs) and found that certain compounds exhibited a statistically significant reduction in SCEs without cytostatic properties. This suggests that these compounds may possess protective effects on genetic material under specific conditions .

Case Studies

- Cytogenetic Activity : In vitro studies demonstrated that some derivatives exhibited positive cytogenetic activity by reducing SCEs in human lymphocyte cultures. The results indicated a potential for these compounds to mitigate genetic damage at therapeutic doses .

- Pharmacological Applications : The compound's structural similarities to established benzodiazepines suggest it may be explored for anxiolytic or sedative properties. However, further pharmacological profiling is necessary to establish its efficacy and safety profile in clinical settings.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1-(2,4,6-trimethylphenyl)sulfonyl-2,3-dihydro-1,4-diazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O2S/c1-10-8-11(2)14(12(3)9-10)23(21,22)20-6-4-13(15(16,17)18)19-5-7-20/h4,6,8-9H,5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMBNGDZUAWOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.